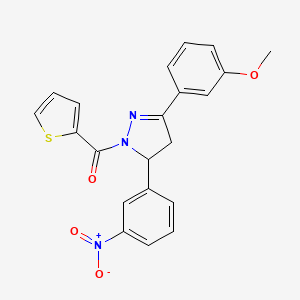
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound that incorporates both sulfonamide and tetrahydrocinnolin moieties. This compound is notable for its potential biological activities and applications in various research fields, including chemistry, biology, and medicine. It features a multi-ring structure that provides unique properties and reactivities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of 3-oxo-5,6,7,8-tetrahydrocinnoline, which is then linked to a benzenesulfonamide group through appropriate intermediates. Key reagents include chloroacetic acid, aniline derivatives, and sulfonamide sources. Reaction conditions often necessitate the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial-scale production mirrors laboratory synthesis but employs large-scale reactors and more stringent controls. Automation of reagent addition, temperature management, and purification steps are crucial to achieving high-throughput and consistent product quality. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the process and ensure adherence to specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can undergo various chemical transformations, including:
Oxidation: Introduction of oxygen functionalities, often using reagents like hydrogen peroxide or permanganates.
Reduction: Removal of oxygen functionalities or addition of hydrogen, using agents such as sodium borohydride.
Substitution Reactions: Where functional groups are replaced by others, facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents like halides or amines.
Major Products: The primary products depend on the specific reaction pathway chosen, resulting in derivatives with modified functional groups that can be used for further applications or studies.
Applications De Recherche Scientifique
Chemistry: Utilized in synthetic organic chemistry as a precursor or intermediate for more complex molecules.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for drug development, particularly in creating compounds with targeted biological effects.
Industry: Applied in the formulation of advanced materials or specialty chemicals with specific functional properties.
Mécanisme D'action
The biological activity of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is often linked to its ability to interact with various molecular targets within cells. The sulfonamide group can bind to protein active sites, inhibiting enzyme activity, while the cinnoline ring structure may intercalate with DNA, affecting transcription and replication processes. Pathways involved may include oxidative stress responses, signaling cascades, or metabolic alterations.
Comparaison Avec Des Composés Similaires
Comparing 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide with other compounds reveals its unique blend of chemical groups:
Sulfonamides: Generally known for their antimicrobial properties.
Cinnolines: Studied for their biological activities in various contexts.
Similar compounds might include:
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)ethyl)benzenesulfonamide
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-methylbenzenesulfonamide
Each compound possesses unique properties, but the incorporation of both the sulfonamide and tetrahydrocinnolin moieties in this compound lends it distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-6-2-4-8-15(13)24(22,23)18-9-10-20-16(21)11-12-5-1-3-7-14(12)19-20/h2,4,6,8,11,18H,1,3,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYPFZXQNUQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B2768627.png)
![3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B2768629.png)

![1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2768634.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)


![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
